molecular formula C15H20BrN3OS B3967722 5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide

5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide

Cat. No. B3967722
M. Wt: 370.3 g/mol
InChI Key: YHAHWDDJQFCNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide, also known as BCT-100, is a small molecule inhibitor that has shown promising results in scientific research.

Mechanism of Action

5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide inhibits the activity of an enzyme called NAMPT, which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a molecule that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, this compound decreases the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for metabolic disorders. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide is that it is a small molecule inhibitor, which makes it easier to study in the laboratory. However, one limitation of this compound is that it has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy. Finally, there is interest in studying the potential use of this compound in the treatment of metabolic disorders and inflammatory diseases.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in scientific research. It has been shown to inhibit the growth of various cancer cell lines, sensitize cancer cells to chemotherapy and radiation therapy, and have potential as a treatment for metabolic disorders and inflammatory diseases. While there are limitations to its use in the laboratory, there are several future directions for research on this compound that could lead to the development of more effective therapies.

Scientific Research Applications

5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide has been studied extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

5-bromo-N-[(2,3-dimethylcyclohexyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3OS/c1-9-4-3-5-13(10(9)2)18-15(21)19-14(20)11-6-12(16)8-17-7-11/h6-10,13H,3-5H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHWDDJQFCNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide
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Reactant of Route 6
5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide

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